molecular formula C19H18N4O3 B10900007 (2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-methyl-5-nitrophenyl)prop-2-enamide

(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-methyl-5-nitrophenyl)prop-2-enamide

Cat. No.: B10900007
M. Wt: 350.4 g/mol
InChI Key: YPRIMQWZLDBZBT-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-N~1~-(2-METHYL-5-NITROPHENYL)-2-PROPENAMIDE is a complex organic compound characterized by its unique structural features. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a cyano group, a dimethylamino group, and a nitrophenyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-N~1~-(2-METHYL-5-NITROPHENYL)-2-PROPENAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 2-methyl-5-nitroaniline in the presence of a base, followed by the addition of a cyano group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification processes such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-N~1~-(2-METHYL-5-NITROPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

(E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-N~1~-(2-METHYL-5-NITROPHENYL)-2-PROPENAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-N~1~-(2-METHYL-5-NITROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-N~1~-(2-METHYL-5-NITROPHENYL)-2-PROPENAMIDE: Lacks the (E)-configuration, which may affect its reactivity and biological activity.

    3-[4-(DIMETHYLAMINO)PHENYL]-N~1~-(2-METHYL-5-NITROPHENYL)-2-PROPENAMIDE: Lacks the cyano group, resulting in different chemical properties and applications.

Uniqueness

The presence of the (E)-configuration and the combination of functional groups in (E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-N~1~-(2-METHYL-5-NITROPHENYL)-2-PROPENAMIDE makes it unique. This configuration can influence the compound’s stability, reactivity, and interaction with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-methyl-5-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C19H18N4O3/c1-13-4-7-17(23(25)26)11-18(13)21-19(24)15(12-20)10-14-5-8-16(9-6-14)22(2)3/h4-11H,1-3H3,(H,21,24)/b15-10+

InChI Key

YPRIMQWZLDBZBT-XNTDXEJSSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC=C(C=C2)N(C)C)/C#N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=C(C=C2)N(C)C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.